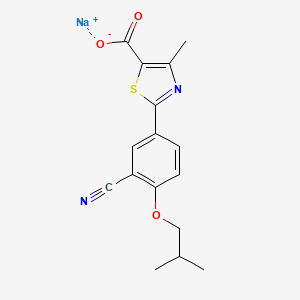

Febuxostat (sodium)

Description

BenchChem offers high-quality Febuxostat (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Febuxostat (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H15N2NaO3S |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

sodium;2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C16H16N2O3S.Na/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20;/h4-6,9H,8H2,1-3H3,(H,19,20);/q;+1/p-1 |

InChI Key |

CNBCRDKBNDTWPM-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Contextualization Within Xanthine Oxidoreductase Inhibition Research

Xanthine (B1682287) oxidoreductase (XOR) is a crucial enzyme in purine (B94841) metabolism, catalyzing the final two steps in the conversion of hypoxanthine (B114508) to xanthine and then to uric acid. drugbank.comoatext.com For decades, the primary strategy for inhibiting this enzyme centered on purine analogs, most notably allopurinol (B61711). mdpi.com Allopurinol and its active metabolite, oxypurinol, are structurally similar to purines and act as mechanism-based inhibitors of XOR. mdpi.comopenaccessjournals.com However, the structural similarity of these purine-based inhibitors to endogenous purines can lead to interference with other metabolic pathways, potentially causing adverse effects. mdpi.com

This limitation spurred the search for non-purine inhibitors of XOR, aiming for greater selectivity and a more favorable safety profile. mdpi.commdpi.com Febuxostat (B1672324) emerged from this research as a pioneering non-purine selective inhibitor of xanthine oxidase. openaccessjournals.comwikipedia.orgnih.gov Unlike allopurinol, which is a purine analog, febuxostat possesses a distinct thiazole (B1198619) derivative structure. mdpi.comopenaccessjournals.com This structural difference allows febuxostat to bind non-competitively to a channel leading to the molybdenum-pterin active site of both the oxidized and reduced forms of XOR, effectively blocking its activity. openaccessjournals.comwikipedia.org This contrasts with oxypurinol, which primarily binds to the reduced form of the enzyme. openaccessjournals.com

The development of febuxostat and other non-purine inhibitors like topiroxostat (B1683209) has expanded the therapeutic landscape for hyperuricemia. mdpi.com These newer agents demonstrate high potency and selectivity for XOR, offering alternatives for patients who may not tolerate or respond adequately to purine-based therapies. drugbank.commdpi.com

Historical Trajectory of Discovery and Pre Clinical Characterization

Methodologies for Febuxostat Chemical Synthesis

The synthesis of febuxostat has evolved from conventional, multi-step processes to more efficient and environmentally friendly methods. These advancements aim to overcome the challenges associated with earlier synthetic routes, such as harsh reaction conditions and the use of toxic reagents.

Conventional Synthetic Pathways and Associated Chemical Challenges

Early methods for synthesizing febuxostat often involved numerous steps and the use of hazardous materials. epo.org One of the initial patented syntheses involved the condensation of 4-hydroxy-3-nitrobenzaldehyde (B41313) with hydroxylamine (B1172632) hydrochloride to produce 4-hydroxy-3-nitrobenzonitrile. epo.org Subsequent steps included the conversion of the cyano group to a thioamide, reaction with ethyl 2-chloroacetoacetate, alkylation of the hydroxyl group, and reduction of the nitro group, followed by diazotization and hydrolysis. epo.org

A significant challenge in these conventional pathways is the use of toxic reagents like potassium cyanide and cuprous cyanide, which pose considerable risks for industrial-scale production. google.comgoogle.com Furthermore, some routes required harsh conditions, such as the use of polyphosphoric acid as a solvent, which is difficult to handle in large quantities due to its high viscosity. google.com Other challenges included low yields, the formation of difficult-to-remove impurities, and the high cost of starting materials. google.comepo.org For instance, some processes that start with materials already containing three strategically positioned substituents often suffer from low coupling yields and require expensive metal catalysts. google.com

Innovations in Green Chemistry and Efficient Synthesis (e.g., Suzuki Cross-Coupling Reaction)

To address the limitations of conventional methods, significant efforts have been directed towards developing greener and more efficient synthetic routes. A notable advancement is the application of the Suzuki cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation. researchgate.netgoogle.com This approach offers milder reaction conditions and higher efficiency. researchgate.net

One such strategy involves the Suzuki coupling of 3-cyano-4-isobutoxyphenyl boronic acid with ethyl 2-bromo-4-methylthiazole-5-carboxylate, followed by hydrolysis to yield febuxostat. researchgate.net This method is considered green and economical, making it suitable for industrial production. researchgate.net The use of air- and moisture-stable [Pd(NHC)(μ-Cl)Cl]2 precatalysts has further improved the efficiency of Suzuki-Miyaura cross-coupling of aryl esters for synthesizing febuxostat derivatives. nih.gov

Other green chemistry innovations include one-pot syntheses and the use of less hazardous reagents. For example, a method starting from the inexpensive 4-hydroxybenzaldehyde (B117250) avoids toxic cyanides and harsh acids by proceeding through a series of reactions including aldoxime formation, Beckmann rearrangement to 4-hydroxythiobenzamide (B41779), and subsequent cyclization and alkylation steps. patsnap.com The use of water as a solvent in some Suzuki coupling reactions, facilitated by water-soluble nickel complexes, also represents a significant step towards more environmentally benign processes. researchgate.net

Key Intermediate Compounds and Reaction Mechanisms in Synthesis

The synthesis of febuxostat involves several key intermediate compounds. Some of the crucial intermediates include:

4-hydroxythiobenzamide : This compound is a common precursor in many synthetic routes. patsnap.compatsnap.com

Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate : Formed by the reaction of 4-hydroxythiobenzamide with ethyl 2-chloroacetoacetate. patsnap.comgoogle.comwipo.int

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate : A key intermediate that can be subsequently converted to the final product. google.comwipo.int

3-Cyano-4-isobutoxy thiobenzamide : A key intermediate in a highly efficient synthesis route. google.com

The reaction mechanisms involved are fundamental to organic chemistry. The formation of the thiazole (B1198619) ring is a classic Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-haloketone. The introduction of the isobutoxy group is typically achieved through a Williamson ether synthesis. The cyano group is often introduced via a Sandmeyer reaction or by dehydration of an oxime. The Suzuki cross-coupling reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Development of Febuxostat Analogues and Structural Derivatives

The development of febuxostat analogues aims to improve its pharmacological profile, explore new therapeutic applications, and understand its structure-activity relationships. Researchers have synthesized various derivatives by modifying different parts of the febuxostat molecule. nih.govresearchgate.netmdpi.com

One approach involves replacing the thiazole ring with other heterocyclic systems. researchgate.net For instance, derivatives with carboxamide functionalities and different substituted heterocycles have been synthesized and evaluated as xanthine oxidase inhibitors. researchgate.net An important analogue, Y-700, features a pyrazole (B372694) ring instead of a thiazole ring and has demonstrated potent inhibitory activity. mdpi.com

Another strategy focuses on modifying the phenyl ring and its substituents. A series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives were designed by incorporating a methylene (B1212753) amine spacer between the phenyl and thiazole rings. nih.gov This was done to introduce a heteroatom that could enhance binding to the active site of xanthine oxidase through hydrogen bonding. nih.gov

Furthermore, new urea (B33335) and thiourea (B124793) derivatives have been created by coupling piperazine (B1678402) with febuxostat. nih.gov These modifications have led to compounds with potential antiviral and antimicrobial activities, in addition to their expected xanthine oxidase inhibitory effects. nih.gov The development of mutual prodrugs, by conjugating febuxostat with other active molecules like NSAIDs or antioxidants, is another area of active research aimed at creating bifunctional agents with enhanced therapeutic benefits. dntb.gov.ua

Interactive Data Table: Key Intermediates in Febuxostat Synthesis

| Intermediate Compound | Role in Synthesis | Reference |

|---|---|---|

| 4-hydroxythiobenzamide | Precursor for thiazole ring formation | patsnap.compatsnap.com |

| Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate | Intermediate formed after thiazole ring synthesis | patsnap.comgoogle.comwipo.int |

| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate | Key intermediate for further functionalization | google.comwipo.int |

Table of Compound Names

| Compound Name |

|---|

| Febuxostat |

| Allopurinol |

| Oxypurinol |

| 4-hydroxy-3-nitrobenzaldehyde |

| Hydroxylamine hydrochloride |

| 4-hydroxy-3-nitrobenzonitrile |

| Ethyl 2-chloroacetoacetate |

| Potassium cyanide |

| Cuprous cyanide |

| Polyphosphoric acid |

| 3-cyano-4-isobutoxyphenyl boronic acid |

| Ethyl 2-bromo-4-methyithiazole-5-carboxylate |

| 4-hydroxybenzaldehyde |

| 4-hydroxythiobenzamide |

| Thioacetamide |

| p-cyanophenol |

| Methenamine |

| Methanesulfonic acid |

| 4-isobutoxy-1,3-benzene dicarbonitrile |

| 3-cyano-4-isobutoxy thiobenzamide |

| Y-700 |

| Piperazine |

Molecular Mechanisms of Xanthine Oxidoreductase Inhibition

Enzymatic Target Characterization and Binding Specificity

Selective Inhibition of Xanthine (B1682287) Oxidoreductase Isoforms (Oxidase and Dehydrogenase Activities)

Xanthine oxidoreductase exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). mdpi.com Under normal physiological conditions, the predominant form is XDH, which utilizes NAD+ as its electron acceptor. mdpi.com However, during conditions of inflammation or oxidative stress, XDH can be converted to the XO form, which uses molecular oxygen as its electron acceptor, leading to the production of reactive oxygen species (ROS) like superoxide (B77818). mdpi.commdpi.com

Febuxostat (B1672324) is a potent inhibitor of both the oxidized (XO) and reduced (XDH) forms of the enzyme. ebmconsult.comnih.govresearchgate.netapexbt.comnih.gov This is a key distinction from some other inhibitors. researchgate.net Studies have shown that febuxostat potently inhibits XOR, blocking both its oxidase and dehydrogenase activities. drugbank.comresearchgate.net This comprehensive inhibition of both isoforms ensures a robust reduction in uric acid production, irrespective of the physiological state of the enzyme.

Differentiation from Purine (B94841) Analog Inhibitors

The primary historical inhibitor of xanthine oxidase is allopurinol (B61711), a purine analog. ebmconsult.comnih.gov A crucial difference lies in their chemical structures; febuxostat is a non-purine inhibitor. nih.govtocris.commedscape.com This structural distinction means that febuxostat does not interfere with other enzymes involved in purine and pyrimidine (B1678525) metabolism. ebmconsult.comnih.govdrugbank.commedscape.comjrenendo.com In contrast, allopurinol and its active metabolite, oxypurinol, can inhibit other enzymes in these pathways due to their structural similarity to purines and pyrimidines. ebmconsult.comnih.gov

Furthermore, the mechanism of inhibition differs. Allopurinol acts as a substrate for xanthine oxidase and is converted to oxypurinol, which then tightly binds to the reduced form of the enzyme's molybdenum center. proteopedia.org Febuxostat, on the other hand, is not a purine analogue and its inhibition is independent of enzyme turnover. ebmconsult.comnih.gov It binds with high affinity to a channel leading to the enzyme's active site, effectively blocking substrate access without directly interacting with the molybdenum-pterin (Mo-Pt) cofactor in the same manner as oxypurinol. drugbank.comtocris.comproteopedia.org Febuxostat's potent inhibition applies to both the oxidized and reduced states of XO. ebmconsult.comresearchgate.net

Detailed Molecular Binding Dynamics and Active Site Interactions

Crystallographic Analysis of Enzyme-Inhibitor Complexes

X-ray crystallographic studies of bovine milk xanthine oxidase in complex with febuxostat (PDB ID: 1N5X) have provided a detailed view of the binding interactions. mdpi.comrsc.orgmdpi.com These studies reveal that febuxostat binds tightly within a long channel that leads to the molybdenum active site. tocris.comnih.gov

The binding is characterized by extensive interactions with amino acid residues lining this channel. The thiazole (B1198619) ring of febuxostat is positioned between phenylalanine residues Phe914 and Phe1009 through pi-stacking interactions. proteopedia.org The carboxyl group of febuxostat forms important hydrogen bonds with arginine (Arg880) and threonine (Thr1010). proteopedia.orgmdpi.com Additionally, the cyano group interacts with asparagine (Asn768). proteopedia.orgmdpi.com The isobutyl moiety of febuxostat extends towards the solvent-accessible entrance of the pocket, making hydrophobic contacts with residues such as Leu648, Phe649, and Leu1014. proteopedia.org These multiple points of contact contribute to the high-affinity binding and stable complex formation. oatext.com

Kinetic and Thermodynamic Parameters of Enzyme Inhibition

Kinetic studies have consistently demonstrated that febuxostat is a potent, mixed-type inhibitor of xanthine oxidase. mdpi.comnih.govresearchgate.net This indicates that it binds to both the free enzyme and the enzyme-substrate complex. The inhibition constants (Ki) reported for febuxostat are in the nanomolar and even picomolar range, highlighting its high affinity for the enzyme.

Reported kinetic values vary slightly depending on the experimental conditions (e.g., pH, enzyme source). For instance, one study reported Ki and Ki' values of 0.6 nM and 3.1 nM, respectively, for the inhibition of purified bovine milk XO. nih.govresearchgate.netresearchgate.net Another study found a Ki value of approximately 1.2 nM. tocris.com At physiological pH (7.4), the Ki for febuxostat has been measured at 0.96 nM for free XO. nih.gov These values are significantly lower than those for allopurinol, indicating a much higher potency for febuxostat. nih.gov

Thermodynamic analysis of febuxostat binding to DNA has been explored, showing a spontaneous and exothermic process driven by enthalpy, with van der Waals forces and hydrogen bonds being the dominant interacting forces. nih.govresearchgate.nettandfonline.com While this is not a direct analysis of enzyme binding, it provides insight into the types of forces that can govern febuxostat's molecular interactions.

| Parameter | Value | Enzyme Source | Reference |

|---|---|---|---|

| Ki | 0.6 nM | Bovine Milk XO | nih.govresearchgate.net |

| Ki' | 3.1 nM | Bovine Milk XO | nih.govresearchgate.net |

| Ki | 1.2 nM | Not Specified | tocris.com |

| Ki | 0.96 nM | Free XO (pH 7.4) | nih.gov |

| Ki | 0.92 nM | GAG-immobilized XO | nih.gov |

| IC50 | 1.8 nM | XO in solution | nih.govcapes.gov.br |

| IC50 | 4.4 nM | Heparin-Sepharose 6B bound XO | nih.govcapes.gov.br |

Conformational Effects and Substrate Access Obstruction within the Enzyme Active Site

The binding of febuxostat deep within the active site channel effectively obstructs the entry of its natural substrates, hypoxanthine (B114508) and xanthine. mdpi.comtocris.commdpi.com By occupying this critical channel, febuxostat physically blocks the substrates from reaching the molybdenum-pterin cofactor where the oxidation reaction occurs. tocris.comproteopedia.org

Crystallographic data show that febuxostat almost completely fills the substrate access channel, forming numerous noncovalent interactions with the surrounding amino acid residues. researchgate.net This extensive network of interactions not only ensures a tight and stable binding but may also induce subtle conformational changes in the enzyme that further contribute to the inhibition. mdpi.com The deep and extensive binding of febuxostat within this channel is the primary mechanism by which it prevents the catalytic activity of both xanthine oxidase and xanthine dehydrogenase. mdpi.com

Downstream Molecular Pathway Effects of Xanthine Oxidoreductase Inhibition

The inhibition of xanthine oxidoreductase (XOR) by febuxostat extends beyond the primary effect of reducing uric acid synthesis. nih.govpatsnap.com By blocking this critical enzyme, febuxostat initiates a cascade of downstream molecular events that influence cellular pathways associated with oxidative stress and inflammation. drugbank.comcdnsciencepub.com Xanthine oxidoreductase is a significant enzymatic source of reactive oxygen species (ROS), and its inhibition directly impacts cellular redox balance and inflammatory signaling. nih.govplos.org

Febuxostat's primary mechanism for mitigating oxidative stress lies in its potent and selective inhibition of xanthine oxidase (XO), which is a key enzyme in purine metabolism and a major producer of ROS. nih.govmdpi.com The metabolic conversion of hypoxanthine to xanthine and subsequently to uric acid, catalyzed by XO, generates superoxide radicals. drugbank.commdpi.com By blocking this enzymatic activity, febuxostat effectively curtails the formation of these ROS. plos.orgmdpi.com

Research has demonstrated that febuxostat can ameliorate oxidative stress in various pathological conditions. mdpi.com For example, in models of drug-induced toxicity, febuxostat has been shown to alleviate oxidative stress by significantly suppressing elevated ROS levels and restoring the concentration of reduced glutathione (B108866) (GSH), a critical intracellular antioxidant. acs.org Studies have also indicated that febuxostat's antioxidant effect is linked to the reduction of lipid peroxidation, a key marker of oxidative damage. cdnsciencepub.com

The therapeutic potential of febuxostat in conditions associated with oxidative stress is underscored by its ability to modulate key regulatory pathways. One such pathway involves Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. mdpi.com Under conditions of excessive oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. mdpi.com Interestingly, some studies suggest that febuxostat can induce the nuclear translocation of Nrf2, thereby enhancing the cell's endogenous antioxidant defenses, independent of its XO inhibition. mdpi.com This suggests a dual mechanism for its antioxidative effects: direct reduction of ROS production via XO inhibition and bolstering of cellular antioxidant systems through Nrf2 activation. mdpi.comnih.gov

Table 1: Effect of Febuxostat on Oxidative Stress Markers in Experimental Models

| Experimental Model | Key Oxidative Stress Marker | Observed Effect of Febuxostat | Reference |

|---|---|---|---|

| Propofol-stimulated bEnd.3 Brain Endothelial Cells | Reactive Oxygen Species (ROS) | Significantly suppressed elevated ROS levels | acs.org |

| Propofol-stimulated bEnd.3 Brain Endothelial Cells | Reduced Glutathione (GSH) | Significantly elevated decreased GSH concentration | acs.org |

| Rabbits with High-Fat Diet-Induced Hyperlipidemia | Lipid Peroxidation Index | Decreased serum levels | cdnsciencepub.com |

| Rats with 5-Fluorouracil-Induced Parotid Gland Injury | Malondialdehyde (MDA) | Reduced MDA levels | mdpi.com |

| Rats with 5-Fluorouracil-Induced Parotid Gland Injury | Superoxide Dismutase (SOD) | Increased SOD activity | mdpi.com |

| MPP+-treated Primary Astrocytes | Reactive Oxygen Species (ROS) | Significantly ameliorated elevated ROS levels | researchgate.net |

Beyond its impact on oxidative stress, febuxostat significantly modulates inflammatory pathways. The generation of ROS by xanthine oxidase is itself a trigger for inflammatory responses. nih.govplos.org By reducing ROS, febuxostat indirectly dampens inflammation. plos.org However, research indicates a more direct role in regulating specific inflammatory signaling cascades.

A key pathway affected by febuxostat is the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for the induction of many inflammatory genes. plos.org Specifically, studies have shown that febuxostat can suppress the production of Monocyte Chemoattractant Protein-1 (MCP-1), a potent chemokine involved in recruiting monocytes to sites of inflammation. nih.govplos.orgnih.gov The mechanism for this suppression involves the activation of MAPK phosphatase-1 (MKP-1). nih.govplos.org Activated MKP-1 leads to the dephosphorylation and subsequent inactivation of c-Jun N-terminal kinase (JNK), a member of the MAPK family. nih.govplos.orgplos.org This inactivation of the JNK pathway ultimately results in decreased MCP-1 production. nih.govplos.org This effect has been observed in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger. nih.govplos.orgplos.org

Febuxostat's anti-inflammatory effects are also demonstrated by its ability to reduce the expression and levels of several pro-inflammatory cytokines. In various experimental models, febuxostat treatment has led to a decrease in key inflammatory mediators, including:

Tumor Necrosis Factor-alpha (TNF-α) mdpi.comacs.orgresearchgate.net

Interleukin-1β (IL-1β) mdpi.comresearchgate.netfrontiersin.org

Interleukin-6 (IL-6) acs.orgfrontiersin.org

Interleukin-8 (IL-8) researchgate.netnih.gov

The modulation of these cytokines occurs through the inhibition of signaling pathways such as the Toll-like receptor 4 (TLR4)/NF-κB p65 pathway, further highlighting the compound's broad anti-inflammatory activities. nih.gov

Table 2: Modulation of Inflammatory Pathways by Febuxostat

| Pathway/Mediator | Experimental Model | Observed Effect of Febuxostat | Mechanism | Reference |

|---|---|---|---|---|

| MCP-1 | LPS-stimulated Macrophages | Suppresses production and mRNA expression | Activation of MKP-1, leading to dephosphorylation and inactivation of JNK | nih.govplos.orgplos.org |

| MCP-1 | MDCK cells with Calcium Oxalate Monohydrate Crystals | Suppressed mRNA expression | Downregulation of ROS-downstream inflammatory genes | nih.gov |

| JNK/NF-κB | MPP+-induced Astrocytes | Mitigated activation | Inhibition of JNK phosphorylation and nuclear translocation of NF-κB p65 | researchgate.net |

| TNF-α, IL-6, IL-12 | Propofol-stimulated bEnd.3 Cells | Greatly downregulated | Not specified | acs.org |

| IL-1β, IL-6, IL-18 | Intracerebral Hemorrhage (ICH) Model | Decreased levels in perihematomal tissue | Not specified | frontiersin.org |

| TLR4/NF-κB p65 | Acetaminophen-induced Liver Injury Model | Inhibited the pathway | Not specified | nih.gov |

Preclinical Pharmacological Characterization

In Vitro and In Vivo Metabolic Pathways

Febuxostat (B1672324) undergoes extensive metabolism primarily in the liver. drugbank.comopenaccessjournals.com The two main pathways involved are conjugation through the uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzyme system and oxidation via the cytochrome P450 (CYP) system. europa.eutga.gov.augetzpharma.com

Hepatic Metabolism by Cytochrome P450 and UDP-Glucuronosyltransferase Systems

Febuxostat's metabolism is multifaceted, involving multiple enzyme isoforms which makes it less likely for its blood concentration to be significantly altered by drugs that inhibit a single CYP or UGT enzyme. tandfonline.comtandfonline.comnih.gov

UDP-Glucuronosyltransferase (UGT) System: Glucuronidation is a major metabolic route for febuxostat. researchgate.net The UGT1 and UGT2 families are involved in this process. tandfonline.comnih.gov Specifically, UGT1A1, UGT1A3, UGT1A8, UGT1A9, and UGT2B7 have been identified as the key enzymes responsible for forming febuxostat's acyl-glucuronide metabolite. drugbank.comeuropa.eutga.gov.aueuropa.eu This conjugation pathway accounts for a significant portion of the metabolism of the administered dose. drugbank.comnih.gov

Cytochrome P450 (CYP) System: The oxidative metabolism of febuxostat is mediated by several CYP enzymes. In vitro studies using human liver microsomes have shown that CYP1A1, CYP1A2, CYP2C8, and CYP2C9 are the primary contributors to the formation of its oxidative metabolites. europa.eutga.gov.aueuropa.eurwandafda.gov.rwmedicines.org.uk Non-P450 enzymes also play a role in the oxidation of febuxostat. drugbank.comnih.gov

| Metabolic Pathway | Key Enzymes Involved |

|---|---|

| Glucuronidation | UGT1A1, UGT1A3, UGT1A8, UGT1A9, UGT2B7 drugbank.comeuropa.eutga.gov.aueuropa.eu |

| Oxidation | CYP1A1, CYP1A2, CYP2C8, CYP2C9 europa.eutga.gov.aueuropa.eurwandafda.gov.rwmedicines.org.uk |

Identification and Characterization of Oxidative and Glucuronidated Metabolites

Four pharmacologically active hydroxyl metabolites of febuxostat have been identified, with three of them being found in human plasma. europa.eutga.gov.augetzpharma.comrwandafda.gov.rw These oxidative metabolites, designated as 67M-1, 67M-2, and 67M-4, are present in plasma at much lower concentrations than the parent drug. nih.gov These hydroxy metabolites can be further metabolized through glucuronidation and sulfation. nih.gov

The primary metabolites are the acyl-glucuronide of febuxostat and its oxidative metabolites. Following an oral dose, the acyl glucuronide of febuxostat is a major component recovered in the urine. tga.gov.aueuropa.eufda.gov The oxidative metabolites and their conjugates are also found in both urine and feces. tga.gov.aueuropa.eufda.gov

| Metabolite Type | Description | Further Metabolism |

|---|---|---|

| Acyl-glucuronide | A major metabolite formed via UGT enzymes. drugbank.comeuropa.eu | - |

| Hydroxyl Metabolites (67M-1, 67M-2, 67M-4) | Pharmacologically active oxidative metabolites. europa.eunih.gov | Can undergo further glucuronidation and sulfation. nih.gov |

Cross-Species Metabolic Profiling in Animal Models

Metabolic profiles of febuxostat in mice, rats, and dogs have been found to be qualitatively similar to humans, though quantitative differences exist. tga.gov.au In animal models, unchanged febuxostat was the predominant compound, primarily eliminated through the feces. tga.gov.au However, in humans and chimpanzees, urinary excretion is as significant as fecal excretion. tga.gov.au These animal species are considered suitable for assessing the toxicity profile of febuxostat. tga.gov.au Studies in rats have been used to investigate metabolic drug interactions, for instance with diclofenac, revealing competitive inhibition of febuxostat metabolism. rsc.org Animal models of metabolic syndrome and diabetes in rats have also been utilized to compare the effects of febuxostat and allopurinol (B61711) on various metabolic parameters. nih.govkarger.comresearchgate.net

Enzyme Inhibition Kinetics of Drug-Metabolizing Enzymes (In Vitro Studies)

In vitro studies have been conducted to evaluate the potential of febuxostat to inhibit various drug-metabolizing enzymes.

Cytochrome P450 Enzyme Inhibition (e.g., CYP2D6, CYP2C8)

In vitro studies have demonstrated that febuxostat is a weak inhibitor of certain CYP450 enzymes. tandfonline.comtandfonline.com

CYP2D6: Febuxostat has been shown to be a weak inhibitor of CYP2D6 in vitro. europa.eufda.govjournalsarchive.comfda.gov.ph This is supported by in vivo studies where febuxostat caused a minor increase in the exposure of desipramine, a CYP2D6 substrate. europa.eufda.govjournalsarchive.comfda.gov.ph

CYP2C8: The possibility of CYP2C8 inhibition by febuxostat was demonstrated in an in vitro human liver microsomal study, with an observed inhibition constant (Ki) of 20 µM. nih.gov However, in vivo studies with the CYP2C8 substrate rosiglitazone (B1679542) showed that febuxostat did not alter its pharmacokinetics, suggesting that febuxostat is not a significant CYP2C8 inhibitor in vivo. rwandafda.gov.rwmedicines.org.ukfda.gov.phmedsafe.govt.nz

Other CYPs: In vitro studies suggest that febuxostat has minimal inhibitory effects on the activities of other major CYP enzymes. tandfonline.comnih.gov

UDP-Glucuronosyltransferase Enzyme Interactions

Febuxostat's metabolism is dependent on UGT enzymes. tga.gov.aueuropa.eu Therefore, medicinal products that inhibit glucuronidation, such as certain nonsteroidal anti-inflammatory drugs (NSAIDs) and probenecid, could theoretically affect the elimination of febuxostat. tga.gov.aueuropa.eu Conversely, potent inducers of UGT enzymes might lead to increased metabolism and decreased efficacy of febuxostat. europa.eu In vitro studies have confirmed the involvement of UGT 1 and 2 families in the glucuronidation of febuxostat. tandfonline.comnih.gov

| Enzyme | In Vitro Inhibition Finding | In Vivo Relevance |

|---|---|---|

| CYP2D6 | Weak inhibitor. europa.eufda.govjournalsarchive.comfda.gov.ph | Minor increase in exposure of CYP2D6 substrates observed. europa.eufda.govjournalsarchive.comfda.gov.ph |

| CYP2C8 | Weak inhibitor (Ki = 20 µM). nih.gov | No significant in vivo inhibition observed. rwandafda.gov.rwmedicines.org.ukfda.gov.phmedsafe.govt.nz |

| UGTs | Metabolism is dependent on UGTs. tga.gov.aueuropa.eu | Potential for interactions with UGT inhibitors and inducers. europa.eu |

Preclinical Transport Mechanisms and Plasma Protein Binding

Febuxostat exhibits a high degree of binding to plasma proteins, primarily albumin. nih.govresearchgate.net In preclinical studies involving various species, this binding is consistently high, though slight variations exist. The plasma protein binding of febuxostat is approximately 99.2% and remains constant over the concentration range achieved with 80 mg and 120 mg doses. europa.eu The active metabolites of febuxostat also show significant, though slightly lower, plasma protein binding, ranging from approximately 82% to 91%. europa.eu

In rodent models, the plasma protein binding of febuxostat is also notably high. Studies in rats have shown plasma protein binding values of approximately 98.2% to 98.4%. mdpi.compreprints.org Similarly, in mice, the plasma protein binding of febuxostat has been reported to be between 94.2% and 95.7%. mdpi.compreprints.org This high level of protein binding results in a low volume of distribution, indicating that a significant portion of the drug remains in the circulatory system. researchgate.net

Below is a table summarizing the plasma protein binding of febuxostat in different species as reported in preclinical findings.

| Species | Plasma Protein Binding (%) | Primary Binding Protein |

| Human | ~99.2% europa.eu | Albumin nih.govresearchgate.net |

| Rat | 98.2% - 98.4% mdpi.compreprints.org | Not specified |

| Mouse | 94.2% - 95.7% mdpi.compreprints.org | Not specified |

This table is based on available preclinical data and is for informational purposes only.

Febuxostat has been identified as an inhibitor of the Breast Cancer Resistance Protein (BCRP), an important efflux transporter found in various tissues including the gastrointestinal tract, liver, and kidney. nih.govnih.gov This inhibition of BCRP can lead to clinically significant drug-drug interactions. For instance, co-administration of febuxostat with rosuvastatin (B1679574), a known BCRP substrate, has been shown to increase the plasma concentration of rosuvastatin. nih.govdrugs.comdrugs.com In vitro studies have demonstrated that febuxostat inhibits the ATP-dependent uptake of rosuvastatin into BCRP-overexpressing membrane vesicles with a half-maximal inhibitory concentration (IC50) of 0.35 µM. nih.govresearchgate.net This suggests that febuxostat can increase the bioavailability of BCRP substrate drugs by inhibiting their efflux from the small intestine. nih.govresearchgate.net The interaction with BCRP is a key aspect of febuxostat's disposition and its potential to affect the pharmacokinetics of co-administered drugs. nih.gov

Preclinical Pharmacodynamic Response in Animal Models

Febuxostat has demonstrated potent hypouricemic (uric acid-lowering) effects in various preclinical animal models. In rodents, febuxostat effectively reduces serum uric acid levels. Studies in rats with hyperuricemia induced by potassium oxonate, a uricase inhibitor, showed that oral administration of febuxostat resulted in a significant and prolonged reduction in serum urate levels. saudijournals.comnih.gov In these models, febuxostat was found to be more potent than allopurinol, with a lower dose required to achieve a similar hypouricemic effect. nih.gov For instance, the ED50 values for the hypouricemic effect in oxonate-pretreated rats were 1.5 mg/kg for febuxostat and 5.0 mg/kg for allopurinol. nih.gov

Febuxostat also demonstrated a prolonged urate-lowering activity in normal mice and rats. nih.gov Furthermore, studies in chimpanzees, which, like humans, lack uricase and have naturally higher uric acid levels, have also confirmed the potent urate-lowering effects of febuxostat. researchgate.net

The following table provides a summary of the hypouricemic effects of febuxostat in rodent models from a comparative study.

| Animal Model | Treatment | Serum Uric Acid Reduction | Reference |

| Hyperuricemic Rats | Febuxostat (5mg/kg) | Significantly greater reduction compared to allopurinol on day 7. saudijournals.com | saudijournals.com |

| Hyperuricemic Rats | Allopurinol (5mg/kg) | Significant reduction in serum uric acid levels. saudijournals.com | saudijournals.com |

This table presents a snapshot of comparative data and is not exhaustive of all preclinical findings.

Preclinical studies have investigated the effects of febuxostat on various biochemical markers in animal models of diseases beyond hyperuricemia, particularly in the context of renal and cardiac dysfunction.

Renal Injury Models:

In models of drug-induced nephrotoxicity, such as gentamicin-induced renal injury in rats, febuxostat treatment has been shown to mitigate the increase in biochemical markers of renal dysfunction. scialert.net Specifically, febuxostat administration led to a significant reduction in serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels. scialert.net Histopathological examination also revealed that febuxostat attenuated glomerular enlargement and tubular degeneration. scialert.net In a rat model of hyperuricemic nephropathy, febuxostat treatment not only lowered uric acid levels but also attenuated renal tubular injury and tubulointerstitial fibrosis. nih.gov It also reduced the expression of endoplasmic reticulum stress markers and pro-fibrotic markers in the kidneys. nih.govresearchgate.net

In a cisplatin-induced acute kidney injury model in rats, febuxostat dose-dependently improved renal function, as evidenced by the normalization of serum creatinine, blood urea, and urinary total protein. nih.gov It also counteracted oxidative stress by reducing malondialdehyde and increasing reduced glutathione (B108866) and superoxide (B77818) dismutase activity in the kidney tissue. nih.gov Furthermore, febuxostat decreased the levels of the pro-inflammatory marker tumor necrosis factor-alpha (TNF-α). nih.gov

The table below summarizes the effect of febuxostat on key biochemical markers in a model of cisplatin-induced renal injury.

| Parameter | CIS Group | Febuxostat 10 + CIS Group | Febuxostat 15 + CIS Group |

| Serum Creatinine (mg/dl) | 3.28 ± 2.0 | 1.03 ± 0.36 | 0.93 ± 0.21 |

| Blood Urea (mg/dl) | 236.10 ± 89.19 | 114.50 ± 78.63 | 60.91 ± 14.30 |

Data adapted from a study on cisplatin-induced acute kidney injury in rats. nih.gov

Cardiac Dysfunction Models:

In a rodent model of cardiorenal syndrome, febuxostat therapy demonstrated protective effects on both the heart and kidneys. nih.gov It was found to reduce tissue levels of xanthine (B1682287) oxidase (XO) activity, reactive oxygen species (ROS), and fibrosis in both the kidney and left ventricular myocardium. nih.gov Furthermore, febuxostat treatment reversed the increase in cellular levels of apoptosis, oxidative stress, and mitochondrial membrane potential in cardiac cells. nih.gov In a model of hypertension-induced atrial fibrillation in Dahl salt-sensitive rats, febuxostat treatment was shown to restore the atrial effective refractory period and reduce the inducibility of atrial fibrillation. portlandpress.com This was associated with a decrease in myocardial XO activity. portlandpress.com

Mechanistic Analysis of Drug Drug Interactions in Preclinical Models

Competitive Inhibition and Enzyme Induction Mechanisms

Febuxostat's interaction with metabolic enzymes has been extensively studied in in vitro models to predict clinical DDI potential.

Enzyme Inhibition: Febuxostat (B1672324) acts as a non-competitive inhibitor of xanthine (B1682287) oxidase, blocking the active site of the enzyme. mdpi.comresearchgate.netnih.gov It potently inhibits both the oxidized and reduced forms of XO. nih.govfrontiersin.orgdovepress.comresearchgate.net This contrasts with allopurinol (B61711), which is a purine (B94841) analog that acts as a competitive inhibitor. nih.govdovepress.com

In vitro studies using human liver microsomes were conducted to evaluate febuxostat's inhibitory effect on cytochrome P450 (CYP) enzymes. tandfonline.com The findings showed that febuxostat is a weak inhibitor of CYP2D6 and CYP2C8. rwandafda.gov.rwtmda.go.tzrwandafda.gov.rwmedsafe.govt.nz For other major CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4, the inhibition was minimal. frontiersin.orgtandfonline.com Given febuxostat's high plasma protein binding of approximately 99.2%, the likelihood of clinically significant DDIs through CYP inhibition is considered low. tandfonline.comjournalsarchive.comdrugbank.com

Data sourced from in vitro studies using human liver microsomes. tandfonline.com

Enzyme Induction: Preclinical assessments suggest that febuxostat is unlikely to induce CYP450 enzymes at clinically relevant concentrations. ijbcp.comhres.ca Potent inducers of Uridine (B1682114) Glucuronosyl Transferase (UGT) enzymes, however, could potentially increase the metabolism of febuxostat, leading to decreased efficacy. europa.eumedsafe.govt.nzmims.com Conversely, stopping treatment with a strong UGT inducer might lead to higher plasma levels of febuxostat. europa.eumims.com

Interactions with Xanthine Oxidoreductase Substrates (e.g., Theophylline (B1681296), Mercaptopurine)

As a potent inhibitor of xanthine oxidase, febuxostat is expected to have significant interactions with drugs that are metabolized by this enzyme. fda.govfda.gov

Theophylline: Theophylline, a substrate of both XO and CYP1A2, is a drug with a narrow therapeutic index. fda.gov Inhibition of its XO-mediated metabolism by febuxostat could lead to increased plasma concentrations and potential toxicity. fda.govfda.goveuropa.eu An in vivo drug interaction study in healthy subjects showed that co-administration of febuxostat resulted in a roughly 400-fold increase in the urinary excretion of 1-methylxanthine, a major metabolite of theophylline. fda.gov However, another study with febuxostat 80 mg once daily and a single 400 mg dose of theophylline found no significant effect on the pharmacokinetics or safety of theophylline. tmda.go.tzmedsafe.govt.nzmims.comfda.gov.phmedsafe.govt.nz Despite conflicting reports, caution is generally advised when febuxostat and theophylline are used concomitantly. europa.eurwandafda.gov.rweuropa.eumedscape.com

Mercaptopurine/Azathioprine (B366305): Azathioprine is a prodrug that is metabolized to mercaptopurine, which is in turn inactivated by xanthine oxidase. medsafe.govt.nz Inhibition of XO by febuxostat can cause a significant increase in the plasma concentrations of these drugs, leading to severe toxicity, including myelosuppression. mims.commedsafe.govt.nzdrugs.com Preclinical modeling and simulation analysis based on a study in rats suggests that if co-administration is unavoidable, the dose of mercaptopurine or azathioprine should be significantly reduced, potentially to 20% or less of the prescribed dose, to mitigate the risk of toxicity. tmda.go.tzmims.comfda.gov.phmedsafe.govt.nz Drug interaction studies of febuxostat with these specific XO substrates have not been conducted in humans, and their concomitant use is generally not recommended or is contraindicated. mims.comfda.govmedsafe.govt.nzdrugs.comeuropa.eu

Interactions with Glucuronidation Pathway Inhibitors (e.g., Non-Steroidal Anti-Inflammatory Drugs)

Febuxostat is extensively metabolized through conjugation by UGT enzymes (including UGT1A1, UGT1A3, UGT1A9, and UGT2B7) and, to a lesser extent, by oxidation via CYP enzymes. frontiersin.orgresearchgate.netrwandafda.gov.rwdrugbank.com Therefore, drugs that inhibit the glucuronidation process could theoretically affect the elimination of febuxostat. europa.eutmda.go.tzrwandafda.gov.rwmedsafe.govt.nzmims.com

Non-steroidal anti-inflammatory drugs (NSAIDs) are known inhibitors of glucuronidation. europa.eutmda.go.tzrwandafda.gov.rwmims.com In a study with healthy subjects, the co-administration of febuxostat with naproxen (B1676952) (250 mg twice daily) resulted in an increase in febuxostat exposure. rwandafda.gov.rwtmda.go.tzrwandafda.gov.rwmims.com

Data from a study in healthy subjects co-administered febuxostat and naproxen. europa.eurwandafda.gov.rwtmda.go.tzrwandafda.gov.rwmedsafe.govt.nzhres.camims.comajantapharma.com.ph

Despite these pharmacokinetic changes, clinical studies have not found a clinically significant increase in adverse events when febuxostat is used with naproxen or other NSAIDs/COX-2 inhibitors. europa.eurwandafda.gov.rwtmda.go.tzrwandafda.gov.rwmims.com Therefore, dose adjustments are generally not considered necessary when these drugs are co-administered. rwandafda.gov.rwrwandafda.gov.rwhres.camims.com

Modulation of Transporter Activity and Substrate Disposition

Emerging preclinical research has identified febuxostat as a modulator of certain drug transporters, particularly ATP-binding cassette (ABC) transporters.

In vitro studies have shown that febuxostat is a potent inhibitor of ABCG2 (also known as BCRP, breast cancer resistance protein). nii.ac.jpnih.gov One study identified febuxostat as the most potent inhibitor of ABCG2 among a selection of drugs known to alter serum uric acid levels. nih.gov The half-maximal inhibitory concentration (IC50) for ABCG2 was found to be approximately 0.23 μM. nii.ac.jp This inhibitory effect was demonstrated to be stronger than that of well-known ABCG2 inhibitors like Ko143 and elacridar. nih.gov

An in vivo study in mice confirmed these findings. nih.gov Orally administered febuxostat inhibited intestinal Abcg2, which led to increased intestinal absorption of the ABCG2 substrate sulfasalazine (B1682708) in wild-type mice, an effect not seen in Abcg2 knockout mice. nih.gov These results suggest that febuxostat has the potential to cause clinically relevant DDIs with ABCG2 substrate drugs by increasing their bioavailability. nih.gov Febuxostat has also been investigated for its effect on other transporters, such as OAT1, with some studies suggesting it has minimal effect on urate secretion transporters compared to other uricosuric agents. researchgate.net

Advanced Analytical and Bioanalytical Methodologies

Chromatographic Techniques for Febuxostat (B1672324) and Metabolite Quantification

Chromatographic methods are the cornerstone for the separation and quantification of febuxostat and its related compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly prominent, often coupled with various detectors to achieve the desired sensitivity and specificity.

Reverse-phase HPLC (RP-HPLC) methods are widely employed for the determination of febuxostat. These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. oup.com Detection is commonly performed using a UV detector at wavelengths around 315 nm. ijprajournal.com One validated RP-HPLC method utilized a Grace C18 column with a mobile phase of Methanol and 10mM Potassium Di-Hydrogen Phosphate (B84403) buffer (pH 6.8) in a 70:30 ratio, achieving a retention time of 7.08 minutes. The linearity for this method was established in the range of 10-50 µg/ml. Another study reported an isocratic liquid chromatographic method with UV detection at 254 nm, demonstrating linearity over a broad concentration range of 0.1–200 µg/mL. oup.com

UPLC systems, which use smaller particle size columns, offer advantages in terms of speed, resolution, and solvent consumption. UPLC methods have been developed for the analysis of febuxostat and its impurities, providing enhanced sensitivity for detecting even genotoxic impurities at very low levels. researchgate.net

Table 1: Examples of HPLC and UPLC Methods for Febuxostat Analysis

| Technique | Column | Mobile Phase | Detection | Linearity Range | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Grace C18 (250mm x 4.6ID, 5µm) | Methanol: 10mM Potassium Di-Hydrogen Phosphate Buffer pH:6.8 (70:30) | UV at 315nm | 10-50 µg/ml | |

| RP-HPLC | C18 | Sodium acetate (B1210297) buffer (pH 4.0)–acetonitrile (40:60, v/v) | UV at 254 nm | 0.1–200 µg/mL | oup.com |

| HPLC | Luna C18 | Glacial acetic acid (0.032%) in acetonitrile:water (60:40, v:v) | Fluorescence (Ex: 320 nm, Em: 380 nm) | 0.005 to 10.00 µg/mL | nih.gov |

For bioanalytical applications requiring high sensitivity and selectivity, particularly for measuring low concentrations of febuxostat and its metabolites in biological matrices like human plasma, hyphenated techniques are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most frequently reported method for the quantification of febuxostat in plasma. openaccesspub.orgnih.govresearchgate.netopenaccesspub.org These methods typically involve a liquid-liquid extraction openaccesspub.orgnih.gov or solid-phase extraction innovareacademics.in step to isolate the analyte from the plasma matrix. The chromatographic separation is often achieved on a C18 or C8 column. openaccesspub.orginnovareacademics.in Detection is performed using a mass spectrometer, usually operating in negative or positive ionization mode with multiple reaction monitoring (MRM) to ensure specificity. openaccesspub.orginnovareacademics.innih.gov For instance, one LC-MS/MS assay monitored the deprotonated precursor to product ion transition of m/z 315.1 → 271.0 for febuxostat. openaccesspub.orgopenaccesspub.org This method demonstrated a linear dynamic range of 0.05-6.00 µg/mL in human plasma. openaccesspub.orgopenaccesspub.org Another highly sensitive method achieved a linear range of 1-6000 ng/mL. nih.gov

While LC-based methods are predominant, there is limited specific literature detailing the use of Gas Chromatography (GC) for the analysis of febuxostat, likely due to the drug's polarity and low volatility which make it more amenable to LC analysis. researchgate.net

Table 2: Key Parameters of Selected LC-MS/MS Methods for Febuxostat in Human Plasma

| Extraction Method | Chromatographic Column | Ionization Mode | Precursor → Product Ion (m/z) | Linearity Range | Reference |

|---|---|---|---|---|---|

| Liquid-Liquid Extraction | Hypurity C18 (100 mm × 4.6 mm, 5 µm) | Negative | 315.1 → 271.0 | 0.05-6.00 µg/mL | openaccesspub.orgopenaccesspub.org |

| Liquid-Liquid Extraction | Zorbax C18 | Not Specified | 317.1 → 261.1 | 1-6000 ng/mL | nih.gov |

| Solid Phase Extraction | Zorbax Eclipse XDB, C8 | Positive | 317.1 → 261.0 | 20.131-10015.534 ng/ml | innovareacademics.in |

Spectroscopic and Immunochemical Detection Methods

Spectroscopic and immunochemical methods provide alternative and often simpler and more rapid approaches for the quantification of febuxostat, particularly in pharmaceutical formulations.

UV-Visible spectrophotometry is a straightforward and cost-effective method for the estimation of febuxostat in bulk and pharmaceutical dosage forms. orientjchem.orgresearchgate.net The method is based on the measurement of the absorbance of a febuxostat solution. The wavelength of maximum absorption (λmax) for febuxostat is typically observed around 312-317 nm in solvents like phosphate buffer (pH 6.8) or dimethylformamide. phmethods.netijpsjournal.com In 0.1 N NaOH, the absorption maxima is reported at 275 nm. orientjchem.org The linearity of these methods has been established over various concentration ranges, for example, 0.2–15 µg/ml, with a high correlation coefficient. researchgate.net

Table 3: UV-Visible Spectrophotometric Methods for Febuxostat

| Solvent | Wavelength of Maximum Absorption (λmax) | Linearity Range | Reference |

|---|---|---|---|

| 0.1 N NaOH | 275 nm | Not Specified | orientjchem.org |

| Methanol | 315 nm | 0.2–15 µg/ml | researchgate.net |

| Phosphate buffer pH 6.8 | 312 nm | 1 to 10 μg/ml | phmethods.net |

Spectrofluorimetric methods offer high sensitivity for the determination of febuxostat. These methods can be based on the native fluorescence of the compound or on fluorescence resonance energy transfer (FRET). One method investigated the fluorescence spectral behavior of febuxostat in an aqueous acidic system, measuring the fluorescence intensity at 400 nm after excitation at 335 nm, with a rectilinear range of 0.5-20.0 ng ml⁻¹. researchgate.net Another approach is based on the quenching effect of febuxostat on the fluorescence intensity of terbium (Tb3+). nih.gov This FRET-based method measured the complex at an excitation wavelength of 320 nm and an emission wavelength of 490 nm, with a linearity range of 1.0-16.0 μg/ml. nih.gov HPLC methods can also employ fluorescence detectors for enhanced sensitivity in biological samples. nih.govresearchgate.net An HPLC method with fluorescence detection for febuxostat in human plasma used excitation and emission wavelengths of 320 and 380 nm, respectively. nih.gov

Table 4: Fluorescence-Based Detection Methods for Febuxostat

| Method | Principle | Excitation Wavelength (nm) | Emission Wavelength (nm) | Linearity Range | Reference |

|---|---|---|---|---|---|

| Spectrofluorimetry | Native Fluorescence (Aqueous Acidic System) | 335 | 400 | 0.5-20.0 ng ml⁻¹ | researchgate.net |

| Spectrofluorimetry | FRET (Quenching of Terbium) | 320 | 490 | 1.0-16.0 μg/ml | nih.gov |

| Spectrofluorimetry | Native Fluorescence (Absolute Ethanol) | 245 | 385 | 0.1-20.0 µg/ml | eijppr.com |

Recent advancements have led to the development of rapid and user-friendly immunoassays for the detection of febuxostat. A significant development is the creation of a lateral flow immunochromatographic assay (LFIA). acs.org This technology is based on the specific recognition of febuxostat by a monoclonal antibody. acs.org Both colorimetric and ultrasensitive fluorescent LFIAs have been established, enabling the rapid screening of febuxostat. acs.org The colorimetric assay allows for detection by the naked eye at levels as low as 60 μg/kg, while the fluorescent version, read by a commercial test strip reader, can detect down to 1.01 μg/kg. acs.org These immunoassays provide a valuable tool for the rapid screening of febuxostat in various samples, including functional foods where it might be an undeclared adulterant. acs.org The development of such assays involves producing a highly sensitive and selective monoclonal antibody towards febuxostat through strategies like hapten simulation. acs.org

Method Validation Parameters for Preclinical Sample Analysis (e.g., Linearity, Precision, Accuracy, Recovery, Matrix Effect, Stability)

The validation of bioanalytical methods is crucial for obtaining reliable and reproducible data in preclinical studies. These validation procedures demonstrate that the analytical method is suitable for its intended purpose. For febuxostat, various high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods have been developed and validated for its quantification in biological matrices, primarily plasma. The key parameters evaluated during method validation for preclinical sample analysis are detailed below.

Linearity

Linearity assesses the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte. For febuxostat, linearity is typically established by analyzing a series of calibration standards over a specific concentration range. The relationship between concentration and instrument response is evaluated using a linear regression model, with the coefficient of determination (R²) being a key indicator of linearity.

Several studies have demonstrated excellent linearity for febuxostat quantification. For instance, a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method showed a linear response over a seven-point calibration curve with an R² value of 0.9957. Other developed methods have also reported wide linear ranges, suitable for pharmacokinetic studies.

| Concentration Range | Correlation Coefficient (R²) | Analytical Method | Source |

|---|---|---|---|

| 20.131 - 10015.534 ng/mL | 0.999 | LC-MS | researchgate.net |

| 20.0 - 700.0 ng/mL | Not Specified | RP-HPLC with fluorescence detection | nih.gov |

| 0.1 - 200 µg/mL | 0.9999 | RP-HPLC | nih.gov |

| 1 - 700 µg/mL | 0.998 | RP-HPLC | ijpbs.com |

| 5 - 60 µg/mL | 0.999 | HPLC | ijrpc.com |

Precision

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision).

For febuxostat, validated methods demonstrate high precision. In one study, the intra-day precision (%CV) for quality control (QC) samples ranged from 1.57% to 7.81%. Another study reported intra-day precision with an RSD of 0.29-0.41% and inter-day precision with an RSD of 0.63-0.76%. nih.gov These low %RSD values indicate that the methods are highly reproducible.

| Precision Type | Concentration Level | %RSD / %CV | Source |

|---|---|---|---|

| Intra-day | LLOQ | 4.67 - 9.65% | |

| Intra-day | LQC, MQC, HQC | 1.57 - 7.81% | |

| Intra-day | Not Specified | 0.29 - 0.41% | nih.gov |

| Inter-day | Not Specified | 0.63 - 0.76% | nih.gov |

| Inter-day | Not Specified | 0.70 - 0.85% | ijpbs.com |

Accuracy

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is determined by replicate analysis of samples containing known amounts of the analyte and is expressed as the percentage of the nominal concentration.

Bioanalytical methods for febuxostat have shown high accuracy. For quality control samples at low, medium, and high concentrations, the accuracy was reported to be between 92.47% and 109.20%. The accuracy for the lower limit of quantification (LLOQ) was found to be between 96.86% and 98.41%. These results are well within the typical acceptance criteria of ±15% for QC samples and ±20% for the LLOQ.

| Concentration Level | Accuracy Range (%) | Source |

|---|---|---|

| LLOQ | 96.86 - 98.41% | |

| LQC, MQC, HQC | 92.47 - 109.20% |

Recovery

Recovery is the extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample with the response from a standard solution containing the analyte at the same concentration. Consistent and reproducible recovery is essential for the accuracy of the method.

For febuxostat, recovery is often assessed at different concentration levels. One LC-MS method reported a percentage recovery of 76.57% for febuxostat and 75.03% for the internal standard. researchgate.net Another study utilizing a reversed-phase HPLC method with fluorescence detection reported recovery percentages ranging from 98.1% to 101.3%. nih.gov

| Analyte | Recovery (%) | Analytical Method | Source |

|---|---|---|---|

| Febuxostat | 76.57% | LC-MS | researchgate.net |

| Internal Standard | 75.03% | LC-MS | researchgate.net |

| Febuxostat | 98.1 - 101.3% | RP-HPLC with fluorescence detection | nih.gov |

| Febuxostat | 98.9 - 101% | RP-HPLC | ijpbs.com |

Matrix Effect

The matrix effect is the suppression or enhancement of ionization of an analyte by the presence of co-eluting, interfering substances in the biological matrix. It is a significant concern in LC-MS based assays and is evaluated to ensure that the matrix does not affect the quantification of the analyte.

In a bioanalytical method for febuxostat, the matrix effect was evaluated at low, medium, and high quality control concentrations. The average matrix effect was found to be within ±15%, indicating that there were no significant changes in the analyte's signal due to the biological matrix.

Stability

Stability studies are conducted to evaluate the chemical stability of an analyte in a given biological matrix under specific conditions for defined periods. This includes stability under various storage and handling conditions that preclinical samples may undergo. Key stability tests include freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. Febuxostat has been shown to be resistant to degradation under thermal and photolytic conditions. nih.gov It is, however, more sensitive to acidic conditions than to oxidation. nih.gov Validated methods ensure that febuxostat remains stable throughout the sample collection, processing, and analysis stages.

Future Research Directions and Translational Perspectives

Computational Drug Design and Structure-Activity Relationship (SAR) Studies

The future of febuxostat (B1672324) research is increasingly turning towards computational methods to design novel analogs and understand their interaction with biological targets. researchgate.net Structure-Activity Relationship (SAR) studies are pivotal in this endeavor, aiming to identify key molecular features that govern the inhibitory activity of febuxostat derivatives against xanthine (B1682287) oxidase (XO). researchgate.net

Recent computational studies have employed techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR), topomer comparative molecular field analysis (Topomer CoMFA), and molecular docking to build predictive models for designing new febuxostat-based compounds. researchgate.net For instance, one study on febuxostat analogues identified the crucial contributions of steric and electrostatic fields to the inhibitory activity through CoMFA and CoMSIA models. researchgate.net The insights gained from these models, visualized through 3D contour maps, provide a roadmap for medicinal chemists to synthesize novel derivatives with potentially enhanced efficacy. researchgate.net

Furthermore, SAR analyses have revealed that modifications to the phenyl ring substituents of febuxostat can significantly impact its XO inhibitory potential. mdpi.com For example, introducing different alkyl or aryl groups can modulate the compound's hydrophobicity, which has been shown to be a key determinant of its inhibitory activity. mdpi.com In silico tools are also being used to predict the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of newly designed febuxostat analogs, helping to prioritize candidates with favorable pharmacokinetic and safety profiles for further preclinical development. tandfonline.com

A notable area of exploration is the design of hybrid molecules that combine the pharmacophore of febuxostat with other biologically active moieties to achieve dual therapeutic effects. For example, febuxostat-based amides have been investigated for their potential as both anti-inflammatory and anti-hyperuricemic agents. eurekaselect.com Computational approaches, including pharmacophore modeling and 3D-QSAR, have been instrumental in identifying promising hybrid compounds with predicted dual activity. eurekaselect.com

Interactive Table: Computational Models for Febuxostat Analog Design

| Computational Method | Key Findings | Reference |

| 3D-QSAR (CoMFA & CoMSIA) | Identified key steric and electrostatic features for XO inhibition. | researchgate.net |

| Topomer CoMFA | Provided a predictive model for the activity of febuxostat analogues. | researchgate.net |

| Molecular Docking | Elucidated binding conformations of inhibitors within the XO active site. | researchgate.netnih.gov |

| Pharmacophore Modeling | Generated a five-point model (AHHRR_1) for anti-inflammatory activity. | eurekaselect.com |

Theoretical Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Preclinical Systems

Theoretical PK-PD modeling is a critical tool in the preclinical evaluation of febuxostat, enabling a deeper understanding of its dose-concentration-effect relationship. These models are essential for predicting the drug's behavior in biological systems and for optimizing dosing regimens in subsequent clinical trials.

Model Development and Validation Based on In Vitro and Animal Data

The development of robust PK-PD models for febuxostat begins with the integration of data from in vitro experiments and preclinical animal studies. nih.gov In vitro data, such as the inhibition constant (Ki) for xanthine oxidase, provides fundamental parameters for the model. nih.gov Animal data, typically from rodent models, is then used to establish the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion parameters. researchgate.net

For instance, a two-compartment model with first-order absorption has been used to describe the pharmacokinetics of febuxostat in healthy subjects. nih.gov The validation of these models is a crucial step and is often performed by comparing the model's predictions with experimental data obtained from different preclinical settings or even from real-world patient data. nih.gov A backpropagation artificial neural network (BPANN) pharmacokinetic model has also been developed and validated using data from a bioequivalence study in human volunteers, demonstrating high correlation between predicted and experimental plasma concentrations. researchgate.net

Integration of Mechanistic Kinetic Data into Predictive Models

To enhance the predictive power of PK-PD models, it is essential to incorporate mechanistic kinetic data. This involves understanding the underlying physiological processes that govern the drug's effect. For febuxostat, this includes the kinetics of xanthine oxidase inhibition and the dynamics of uric acid production and elimination. nih.gov

A semi-mechanistic exposure-response model has been developed to describe the effects of urate-lowering therapies, including febuxostat. nih.gov This model incorporates parameters such as the maximum inhibitory effect (Emax) and the plasma concentration that produces 50% of the maximum effect (EC50) for xanthine oxidase inhibition. nih.gov By integrating these mechanistic details, the model can simulate the effects of febuxostat on serum and urine uric acid levels under various conditions and in combination with other drugs. nih.gov Such predictive models are invaluable for exploring different dosing strategies and for assessing the impact of patient-specific factors, like renal function, on the drug's efficacy. nih.govnih.gov

Exploration of Novel Preclinical Pharmacological Activities and Pathways

Beyond its well-established role as a xanthine oxidase inhibitor for the treatment of hyperuricemia and gout, preclinical research is uncovering novel pharmacological activities of febuxostat. mdpi.comopenaccessjournals.com These investigations suggest that febuxostat may have therapeutic potential in a broader range of diseases.

Recent studies have explored the anti-inflammatory properties of febuxostat. eurekaselect.com For example, febuxostat-based amide derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. eurekaselect.com This dual inhibition of xanthine oxidase and COX could offer a synergistic approach to treating conditions characterized by both hyperuricemia and inflammation.

Furthermore, there is growing interest in the potential of febuxostat in oncology. mdpi.com Some studies suggest that febuxostat may enhance the cytotoxic effects of chemotherapy and overcome drug resistance. mdpi.com The encapsulation of febuxostat into novel drug delivery systems, such as emulsomes, has been shown to significantly enhance its cytotoxic potential in colon cancer cells. mdpi.com

Preclinical evidence also points towards a potential role for febuxostat in modulating the expression of uric acid transporters. One study found that febuxostat increased the mRNA expression of GLUT9 and reduced the expression of MRP4 in human umbilical vein endothelial cells, leading to an increase in intracellular uric acid concentrations. plos.org These findings suggest a complex interplay between febuxostat and cellular uric acid handling that warrants further investigation. Additionally, febuxostat has been investigated in animal models of hypertension, although the results have been somewhat contradictory. plos.org

Interactive Table: Novel Preclinical Activities of Febuxostat

| Pharmacological Activity | Investigated Pathway | Preclinical Model | Reference |

| Anti-inflammatory | COX Inhibition | In vitro assays | eurekaselect.com |

| Anti-cancer | Enhanced Cytotoxicity | HCT 116 colon cancer cells | mdpi.com |

| Modulation of Uric Acid Transporters | GLUT9 and MRP4 expression | Human umbilical vein endothelial cells | plos.org |

| Cardiovascular Effects | Blood pressure regulation | DOCA-salt hypertensive rats | plos.org |

Advanced Formulation Science for Enhanced Preclinical Pharmacokinetics

The oral bioavailability of febuxostat is limited by its poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug. mdpi.comisciii.es Consequently, a significant area of future research lies in the development of advanced formulations to improve its dissolution rate and enhance its pharmacokinetic profile.

Various formulation strategies are being explored to overcome the solubility challenge. These include the development of nanosuspensions, solid dispersions, and cocrystals. mdpi.comresearchgate.net For instance, spray-dried amorphous solid dispersions of febuxostat with polymers have been shown to significantly increase its dissolution rate. isciii.es Similarly, the formation of cocrystals with co-formers like L-pyroglutamic acid has demonstrated a notable improvement in the solubility of febuxostat. mdpi.com

Modified-release formulations are also being investigated to optimize the therapeutic efficacy and safety of febuxostat. innovareacademics.inresearchgate.net The goal is to achieve a more sustained plasma concentration profile, which could lead to improved efficacy and reduced toxicity compared to immediate-release formulations. innovareacademics.in One approach involves creating inlay tablets with an immediate-release outer layer and an extended-release inner core. innovareacademics.in Another innovative strategy involves the use of activated charcoal as an adsorbent to create an extended-release tablet, which has shown a prolonged plasma profile in in vivo studies. mdpi.com

Furthermore, nanotechnology-based delivery systems are being explored. Nanosponges loaded with febuxostat have been formulated and have shown promise for prolonging drug release. impactfactor.org The encapsulation of febuxostat into emulsomes has also been investigated as a means to improve its solubility and dissolution rate. mdpi.com

Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Studies

To further elucidate the mechanisms of action and to better predict the clinical performance of febuxostat, the development of more sophisticated preclinical models is crucial. These advanced models can provide a more physiologically relevant environment for studying drug transport, metabolism, and efficacy.

In the realm of in vitro models, there is a move towards more complex cell culture systems that better mimic the in vivo environment. mdpi.com This includes the use of co-culture models, such as those incorporating different cell types found in the intestine, to provide a more accurate representation of the intestinal barrier. mdpi.com Three-dimensional cell culture models, or "organ-on-a-chip" technology, also hold great promise for creating microphysiological systems that can replicate the function of human organs, such as the liver and kidney, for more predictive ADME/Tox studies. mdpi.com

For in vivo studies, while rodent models remain a cornerstone of preclinical research, there is a continuous effort to develop and refine animal models that more accurately reflect human disease states. plos.org This includes the development of transgenic animal models that express human drug-metabolizing enzymes or transporters to better predict human pharmacokinetics. Additionally, the use of non-rodent species, such as chimpanzees, in select preclinical studies has provided valuable comparative data on the efficacy of febuxostat versus other urate-lowering agents. nih.gov The development of animal models that specifically replicate the comorbidities often seen in patients with gout, such as renal impairment, is also essential for evaluating the efficacy and safety of febuxostat in these specific patient populations. tga.gov.au

Q & A

Q. How to design a pharmacokinetic study for Febuxostat sodium in human plasma?

Methodological Answer: To assess pharmacokinetics, use validated bioanalytical methods such as liquid chromatography (e.g., HPLC or LC-MS/MS). Key steps include:

- Sample Preparation: Employ protein precipitation or solid-phase extraction (e.g., Strata X polymer columns) to isolate Febuxostat from plasma .

- Calibration Standards: Prepare a linear range (e.g., 20–10,015 ng/mL) using spiked plasma samples and internal standards (e.g., Febuxostat D9) to ensure accuracy .

- Quality Control (QC): Include LLOQ, LQC, MQC, and HQC samples to validate precision and reproducibility. Freeze-thaw stability tests are critical for long-term storage validation .

Q. What experimental parameters ensure reproducibility in Febuxostat formulation studies?

Methodological Answer:

- Excipient Compatibility: Use SEM imaging to analyze drug-excipient interactions (e.g., with poloxamer-188 or croscarmellose sodium) and assess physicochemical stability .

- Dissolution Testing: Standardize conditions (pH, agitation) to evaluate fast-dissolving tablet formulations. Cross-validate results using multiple batches .

- Documentation: Follow guidelines (e.g., Beilstein Journal protocols) to detail methods in the main text and supplementary materials, ensuring independent replication .

How to formulate a clinically relevant research question for Febuxostat efficacy studies?

Methodological Answer: Apply the PICO framework :

- Population: Define the cohort (e.g., hyperuricemic patients with renal impairment).

- Intervention: Specify Febuxostat dosage and administration route.

- Comparison: Use allopurinol or placebo as controls.

- Outcome: Measure serum urate reduction or adverse events.

Additionally, evaluate feasibility and novelty using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What data collection methods are suitable for Febuxostat safety trials?

Methodological Answer:

- Experimental Data: Use randomized controlled trials (RCTs) with predefined endpoints (e.g., cardiovascular events, liver toxicity).

- Qualitative Data: Conduct structured interviews to capture patient-reported outcomes (e.g., adherence challenges).

- Public Data: Incorporate adverse event reports from databases like FAERS (FDA Adverse Event Reporting System) to identify rare side effects .

Advanced Research Questions

Q. How to address contradictions in Febuxostat’s cardiovascular risk profile across studies?

Methodological Answer:

- Meta-Analysis: Pool data from RCTs (e.g., CARES and FAST trials) to resolve discrepancies in statistical power. Adjust for confounders like baseline comorbidities .

- Mechanistic Studies: Investigate off-target effects (e.g., XOR-independent pathways) using in vitro models (e.g., endothelial cell assays) .

- Peer Consultation: Engage multidisciplinary experts to critique study design and interpret conflicting results .

Q. What advanced techniques validate Febuxostat’s stability under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose Febuxostat to heat, light, and humidity, then quantify degradation products via HPLC-UV/PDA.

- Mass Spectrometry: Identify structural changes in degraded samples (e.g., oxidation byproducts) .

- Accelerated Stability Testing: Use ICH Q1A guidelines to predict shelf-life under controlled temperature/humidity .

Q. How to optimize Febuxostat’s bioavailability using novel drug delivery systems?

Methodological Answer:

- Nanoformulations: Develop lipid nanoparticles or micelles to enhance solubility. Characterize particle size via dynamic light scattering (DLS).

- In Silico Modeling: Use tools like GastroPlus® to simulate absorption kinetics and optimize release profiles .

- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Corrogate plasma concentrations with urate-lowering efficacy in preclinical models .

Q. What statistical approaches resolve heterogeneity in Febuxostat trial outcomes?

Methodological Answer:

Q. How to design a comparative study between Febuxostat and novel urate-lowering agents?

Methodological Answer:

- Non-Inferiority Design: Set a pre-specified margin (e.g., Δ serum urate ≤0.5 mg/dL) to compare efficacy.

- Blinding: Use double-dummy techniques to maintain allocation concealment.

- Endpoint Selection: Include surrogate markers (e.g., xanthine oxidase activity) and clinical outcomes (e.g., gout flare frequency) .

Q. What methodologies ensure ethical rigor in Febuxostat trials involving vulnerable populations?

Methodological Answer:

- Informed Consent: Adapt materials for low-literacy participants using visual aids.

- Data Safety Monitoring Board (DSMB): Implement interim analyses to detect early harm signals.

- Equitable Recruitment: Use stratified sampling to include underrepresented groups (e.g., elderly, CKD patients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.